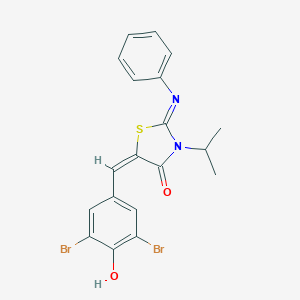
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one (DBHPT) is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in the field of drug discovery. DBHPT is a yellow powder that has been synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide.
作用机制
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and cell division. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties by scavenging free radicals.
实验室实验的优点和局限性
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various biological assays. However, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one also has limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the study of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to study its potential applications in the field of drug discovery. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in various biological assays, and further studies could lead to the development of new drugs for the treatment of bacterial infections, cancer, and inflammation. Another potential direction is to study the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one in more detail. Understanding the mechanism of action could lead to the development of more effective drugs with fewer side effects. Finally, future studies could focus on improving the stability and solubility of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, which could make it more useful in various biological assays.
合成方法
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide. The reaction is carried out in ethanol at room temperature, and the resulting product is purified using recrystallization.
科学研究应用
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in the field of drug discovery. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown promising results. It has also been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown cytotoxic effects. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H16Br2N2O2S |
分子量 |
496.2 g/mol |
IUPAC 名称 |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O2S/c1-11(2)23-18(25)16(10-12-8-14(20)17(24)15(21)9-12)26-19(23)22-13-6-4-3-5-7-13/h3-11,24H,1-2H3/b16-10+,22-19? |
InChI 键 |
GTDQASNLWZTGIS-BTWTVLLVSA-N |
手性 SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
规范 SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)



![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)